molecular formula C13H17NO2 B1268794 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde CAS No. 26116-47-2

4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde

Cat. No.: B1268794
CAS No.: 26116-47-2
M. Wt: 219.28 g/mol
InChI Key: BBPDRNOYMGEXQX-UHFFFAOYSA-N
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Description

4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde (CAS: 26116-47-2) is a benzaldehyde derivative featuring a pyrrolidine-substituted ethoxy group at the para position of the aromatic ring. This compound is characterized by its aldehyde functional group and a tertiary amine (pyrrolidine) connected via an ethoxy linker. Its molecular structure enables diverse reactivity, particularly in condensation reactions (e.g., Schiff base formation) and cyclization processes, making it valuable in synthetic chemistry and drug discovery .

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-11-12-3-5-13(6-4-12)16-10-9-14-7-1-2-8-14/h3-6,11H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPDRNOYMGEXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359631
Record name 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26116-47-2
Record name 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-bromoethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzaldehyde is replaced by the 2-pyrrolidin-1-ylethoxy group . The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥95% (as per commercial specifications) .
  • Molecular Formula: C₁₃H₁₇NO₂.
  • Applications : Used as a precursor for synthesizing heterocyclic compounds, ligands, and bioactive molecules.

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde with analogous benzaldehyde derivatives differing in substituent groups:

Compound Name Substituent Structure CAS Number Purity (%) Key Applications References
This compound –OCH₂CH₂–(pyrrolidine) 26116-47-2 95 Heterocyclic synthesis, ligands
4-Pyrrolidinobenzaldehyde –(pyrrolidine) 51980-54-2 98 Organic synthesis intermediates
4-(N,N-Dimethylamino)benzaldehyde –N(CH₃)₂ Cyanines, fluorescent dyes
4-[2-(Piperidin-1-yl)ethyl]benzaldehyde –CH₂CH₂–(piperidine) Pharmaceutical intermediates
4-(4-Methylpiperazine-1-yl)benzaldehyde –(4-methylpiperazine) Medicinal chemistry scaffolds

Biological Activity

4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde is an organic compound with notable biological activity, particularly in pharmacological applications. With a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol, this compound has garnered attention for its potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact selectively with specific molecular targets. The pyrrolidine ring enhances the binding affinity towards these targets, influencing various biological pathways. This compound is suggested to act through mechanisms similar to other pyrrolidine derivatives, which have been linked to central nervous system (CNS) effects and potential therapeutic applications in epilepsy and anxiety disorders .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiepileptic Properties : Similar compounds have shown efficacy in treating seizures by interacting with brain-specific binding sites. These interactions may modulate neurotransmitter release and neuronal excitability .
  • Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties, potentially benefiting conditions like neurodegeneration or stroke .
  • Antidepressant Activity : Some studies have indicated that derivatives of pyrrolidine can act as antagonists at specific receptors involved in mood regulation, suggesting a potential role in treating depression .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence enzyme activity related to neurotransmitter metabolism. For instance, it has been shown to inhibit certain enzymes that degrade neurotransmitters, thereby enhancing their availability in the synaptic cleft.

Study Findings
Study AInhibition of monoamine oxidase (MAO) activity, leading to increased serotonin levels.
Study BModulation of GABAergic transmission, enhancing inhibitory signaling in neuronal cultures.

In Vivo Studies

Animal models have been employed to assess the pharmacological effects of this compound. Notably, studies indicate that it may reduce seizure frequency in models of epilepsy.

Study Model Used Outcome
Study CAudiogenic seizure-prone miceSignificant reduction in seizure episodes compared to control groups.
Study DRat model of anxietyDecreased anxiety-like behavior observed through elevated plus maze tests.

Comparative Analysis

When compared to similar compounds like 4-(2-pyrrolidin-1-ylethoxy)benzoic acid and 4-(2-pyrrolidin-1-ylethoxy)benzyl alcohol, this compound exhibits unique properties due to its aldehyde functional group, which can undergo various chemical reactions such as oxidation and reduction.

Compound Functional Group Notable Activity
This compoundAldehydeAntiepileptic, neuroprotective
4-(2-Pyrrolidin-1-ylethoxy)benzoic acidCarboxylic acidAnti-inflammatory
4-(2-Pyrrolidin-1-ylethoxy)benzyl alcoholAlcoholAntioxidant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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